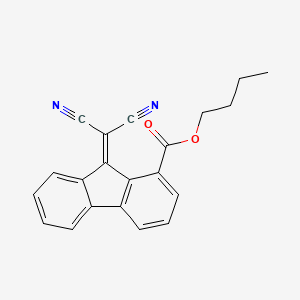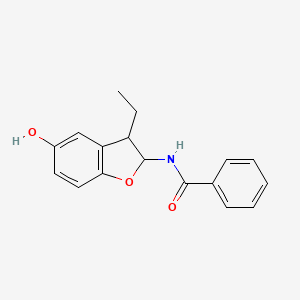
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is a compound that belongs to the benzofuran class of organic compounds. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethyl and Hydroxy Groups: The ethyl and hydroxy groups can be introduced through selective alkylation and hydroxylation reactions. These reactions often require specific reagents and conditions to ensure the desired substitution pattern.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the benzofuran ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of benzofuran-2-one derivatives, while reduction can yield more saturated benzofuran derivatives.
Applications De Recherche Scientifique
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-(3-hydroxypropyl)-2-(3’,4’-methylenedioxyphenyl)benzofuran have similar structures and biological activities.
Indole Derivatives: Indole compounds, which share a similar heterocyclic structure, also exhibit diverse biological activities and are used in various research applications.
Uniqueness
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both ethyl and hydroxy groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
477337-38-5 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(3-ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-13-14-10-12(19)8-9-15(14)21-17(13)18-16(20)11-6-4-3-5-7-11/h3-10,13,17,19H,2H2,1H3,(H,18,20) |
Clé InChI |
ZKKNVHDBCGCUHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OC2=C1C=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


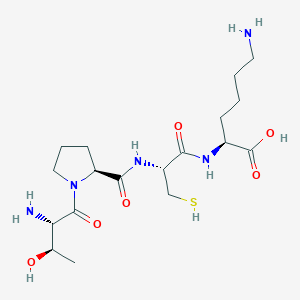
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
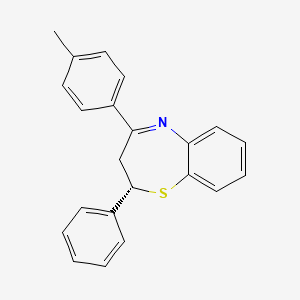
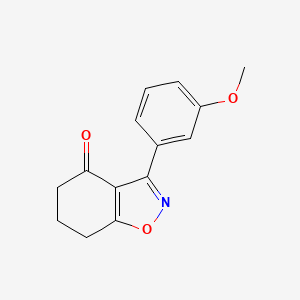
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
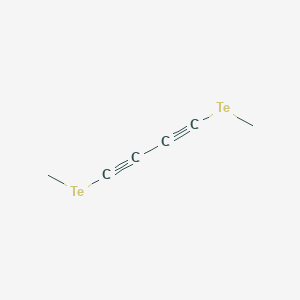

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
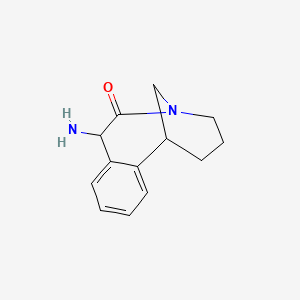
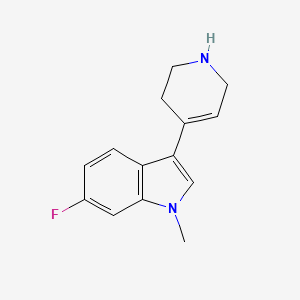
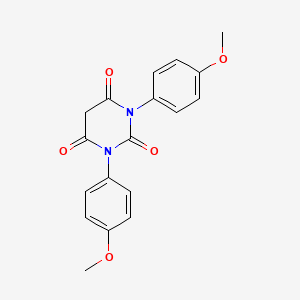
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
